molecular formula C13H20N2O3 B1398464 Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate CAS No. 1220038-04-9

Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate

Cat. No. B1398464
M. Wt: 252.31 g/mol
InChI Key: SVFUMRXDAUUMEF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate is a chemical compound with the molecular formula C13H20N2O3 . It has an average mass of 252.309 Da and a monoisotopic mass of 252.147400 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate has a density of 1.2±0.1 g/cm^3, a boiling point of 444.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 74.0±3.0 kJ/mol and a flash point of 222.7±27.3 °C . The compound has an index of refraction of 1.591 and a molar refractivity of 71.9±0.3 cm^3 . It has 5 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Antileukemic Activity

Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate, through its derivatives, has shown promise in antileukemic activities. Ureidothiazole and ureidothiadiazole derivatives related to this compound were evaluated against leukemia P-388 tumor system in mice. Preliminary studies revealed that active compounds in this series contain structural units like "isothioureido" or "isothiosemicarbazono," indicating potential in cancer treatment (Zee-Cheng & Cheng, 1979).

Metabolic Pathway Analysis

Studies have analyzed the metabolic pathways of similar compounds in biological systems. For instance, the metabolism of ethyl 4-amino[U-ring-14C]benzoate was studied in isolated rabbit ears. Metabolites were extracted and analyzed, revealing that metabolic patterns in the skin differ based on how the xenobiotic reaches the skin, whether by cutaneous absorption or blood circulation, indicating the compound's metabolic versatility and potential applications in dermatological studies (Henrikus & Kampffmeyer, 1993).

Pharmacological Characterization

The compound and its derivatives have been part of studies focusing on pharmacological characterization. For instance, 6-hydroxy-8-[(1R)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-2H-1,4-benzoxazin-3(4H)-one monohydrochloride (olodaterol), related to the compound , was evaluated in preclinical models for its pharmacological profile. This novel β2-AR agonist suggested a potential for once-daily dosing in humans with a fast onset of action and a favorable systemic pharmacodynamic profile (Bouyssou et al., 2010).

properties

IUPAC Name

ethyl 3-amino-4-[(1-hydroxy-2-methylpropan-2-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-4-18-12(17)9-5-6-11(10(14)7-9)15-13(2,3)8-16/h5-7,15-16H,4,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFUMRXDAUUMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(C)(C)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185839
Record name Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate

CAS RN

1220038-04-9
Record name Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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